molecular formula C12H10N2O2 B11890059 5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-72-3

5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B11890059
CAS No.: 1346686-72-3
M. Wt: 214.22 g/mol
InChI Key: BEGSPJQLFFWHCD-UHFFFAOYSA-N
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Description

5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and materials science . This compound features a bipyridine core with a methyl group at the 5-position and a carboxylic acid group at the 5’-position, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . The reaction conditions often include the use of palladium catalysts and can be carried out under mild conditions with high yields. Other methods such as Suzuki and Stille couplings are also employed, which involve the use of palladium-catalyzed reactions between pyridyl halides and boronic acids or stannanes .

Industrial Production Methods

Industrial production of bipyridine derivatives, including 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often involves large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted bipyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The carboxylic acid group can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Properties

CAS No.

1346686-72-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-11(14-5-8)9-4-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16)

InChI Key

BEGSPJQLFFWHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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